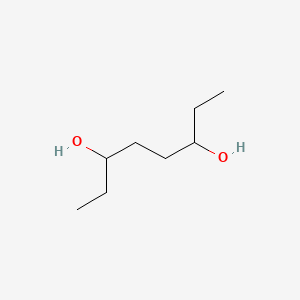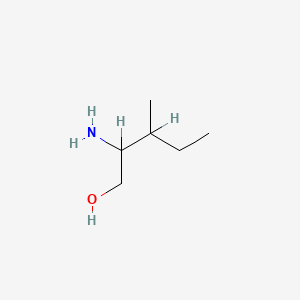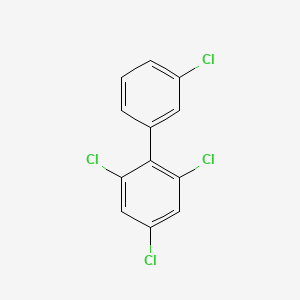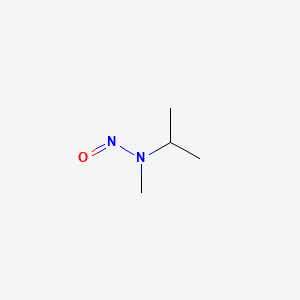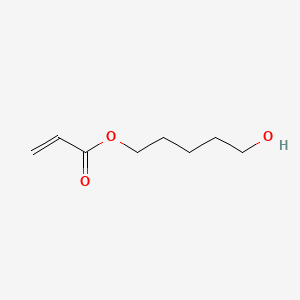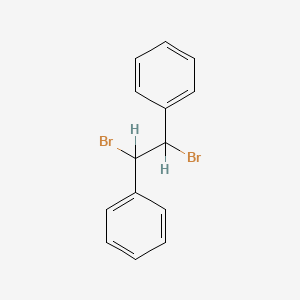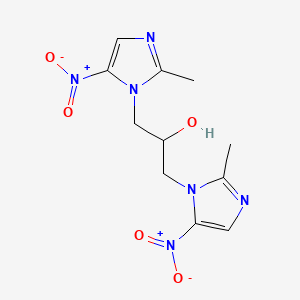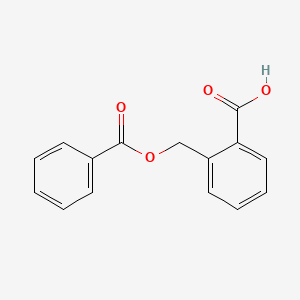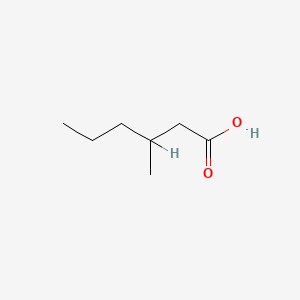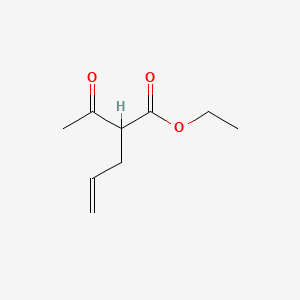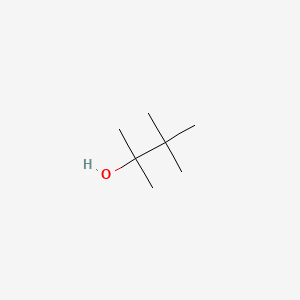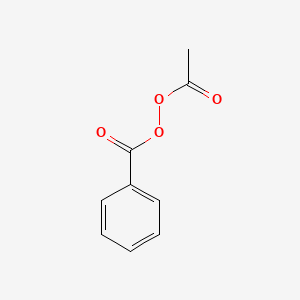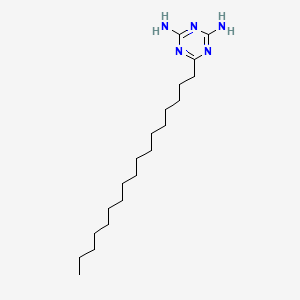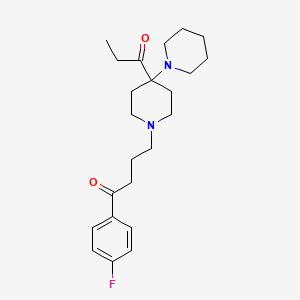
Propyperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyperone: is an acylpiperidine derivative that was patented by N. V. Research Laboratorium as a neuroleptic agent with mammotropic activity . It is known for its potential use in treating certain psychiatric disorders due to its neuroleptic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyperone can be synthesized through a multi-step process involving the reaction of piperidine with various acylating agents. The specific conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Propyperone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Propyperone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic uses in treating psychiatric disorders.
Medicine: Explored for its neuroleptic properties and potential use in treating conditions like schizophrenia and bipolar disorder.
Mechanism of Action
Propyperone exerts its effects by interacting with specific molecular targets in the brain, primarily dopamine receptors. By blocking these receptors, it helps to regulate neurotransmitter levels and reduce symptoms of psychiatric disorders. The pathways involved include the dopaminergic and serotonergic systems, which play key roles in mood regulation and cognitive function .
Comparison with Similar Compounds
Haloperidol: Another neuroleptic agent used in the treatment of psychiatric disorders.
Chlorpromazine: A widely used antipsychotic medication with similar mechanisms of action.
Risperidone: A newer antipsychotic with a broader spectrum of activity.
Uniqueness: Propyperone is unique in its specific chemical structure and the particular balance of effects it has on different neurotransmitter systems. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
3781-28-0 |
|---|---|
Molecular Formula |
C23H33FN2O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-piperidin-1-yl-4-propanoylpiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C23H33FN2O2/c1-2-22(28)23(26-15-4-3-5-16-26)12-17-25(18-13-23)14-6-7-21(27)19-8-10-20(24)11-9-19/h8-11H,2-7,12-18H2,1H3 |
InChI Key |
JMIUUTJADPMZTQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)N3CCCCC3 |
Canonical SMILES |
CCC(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)N3CCCCC3 |
Key on ui other cas no. |
3781-28-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


